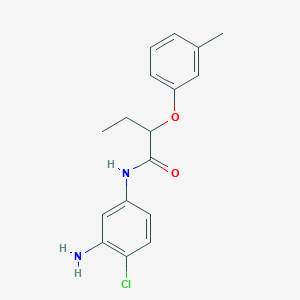

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide

Descripción

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide is a substituted butanamide derivative characterized by a 3-amino-4-chlorophenyl group and a 3-methylphenoxy side chain. For example, N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide, a related compound, is marketed as a pharmaceutical intermediate by Wuhan Xinxinjiali Biological Technology Co., highlighting the relevance of such derivatives in drug synthesis .

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-12-7-8-14(18)15(19)10-12/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOBPZBRFFEHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-amino-4-chlorophenylamine with 3-methylphenol to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Phenyl derivatives.

Substitution Products: Compounds with substituted phenyl groups.

Aplicaciones Científicas De Investigación

Chemistry

- Catalysis : The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

- Material Science : It acts as a building block for synthesizing advanced materials, potentially leading to innovative applications in polymer chemistry.

Biology

- Enzyme Inhibition : Research indicates that it may function as an enzyme inhibitor, providing insights into biochemical pathways.

- Protein Binding Studies : The compound is studied for its binding affinity to various proteins, which is crucial for understanding its biological activity.

Medicine

- Drug Development : Ongoing research is evaluating its potential as a therapeutic agent for treating diseases such as cancer and infections.

- Pharmacokinetics : Studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a drug candidate.

Industry

- Polymer Synthesis : Utilized in producing specialty polymers that have applications in coatings and adhesives.

- Analytical Chemistry : Employed in methods such as HPLC for the separation and analysis of compounds in pharmacokinetic studies.

The biological activity of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide is attributed to its interaction with specific molecular targets:

- Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against various pathogens.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating possible therapeutic applications.

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an inhibitor for specific enzymes involved in metabolic pathways. |

| Antiviral Activity | Showed effectiveness against certain viral strains, suggesting further exploration in antiviral drug development. |

| Toxicity Profiles | Assessed safety profiles indicating moderate toxicity levels, warranting further investigation into therapeutic indices. |

Mecanismo De Acción

The mechanism by which N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate signaling pathways, leading to alterations in cellular functions.

Comparación Con Compuestos Similares

Structural Analogues in Pharmaceutical Intermediates

Compound: N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide

- Key Differences: Substituents: The phenoxy group in this compound is substituted with bulky 2,4-di-tert-pentyl groups, whereas the target compound has a smaller 3-methylphenoxy group. Chain Length: Both are butanamides, but the position of the phenoxy group differs (2- vs. 4-position).

- The target compound’s 3-methylphenoxy group may offer a balance between lipophilicity and steric hindrance .

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Butanamide Derivatives as Therapeutic Agents

Compound : N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Key Differences :

- The pyridinyl and sulfonamido groups in this derivative enhance its role as a CTPS1 inhibitor for treating proliferative diseases, unlike the target compound, which lacks these moieties.

- Implications :

Table 2: Pharmacological Activity Comparison

| Compound | Target | IC50 (nM)* | Selectivity |

|---|---|---|---|

| N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide | CTPS1 | <10 | High |

| Target Compound | Undisclosed | N/A | N/A |

Tubulin-Inhibiting Butanamides

Compounds: N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide derivatives ().

- Key Differences: These derivatives feature quinoline and ethynyl groups, which are critical for tubulin binding. The target compound lacks these motifs but shares the butanamide backbone.

- Implications: The ethynyl-quinoline moiety enhances tubulin polymerization inhibition, as seen in fungicides like benomyl. The target compound’s 3-methylphenoxy group may confer different binding kinetics or off-target effects .

Stereochemical Variants

Compounds: (2R)- and (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide ().

- Key Differences: Stereochemistry at the 2-position and dimethyl substitution differentiate these isomers from the target compound, which has a 3-amino-4-chlorophenyl group.

- Implications :

- Stereochemistry significantly impacts biological activity. For example, the (2R)-isomer may exhibit higher receptor affinity due to optimal spatial alignment, whereas the target compound’s planar aromatic system could favor π-π stacking interactions .

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including enzyme inhibition, protein binding, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

- Chemical Structure : The compound features a butanamide backbone with an amino group, a chlorophenyl group, and a methylphenoxy group. These structural components are crucial for its biological interactions.

- Molecular Formula : C16H18ClN2O2

- CAS Number : 1020054-95-8

The biological activity of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an enzyme inhibitor, which could be beneficial in various biochemical pathways. It has shown potential in modulating signaling pathways that affect cellular functions.

- Protein Binding : Research has highlighted its binding affinity to various proteins, suggesting a role in influencing protein function and stability.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide exhibit antimicrobial properties. For instance:

- Inhibition of Pathogens : Studies have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

The compound is being investigated for its anticancer properties:

- Cell Proliferation Inhibition : Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. This is particularly relevant in the context of drug-resistant cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide and related compounds:

- Enzyme Inhibition Studies :

- Antiviral Activity :

- Toxicity Profiles :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide | Structure | Antimicrobial, Anticancer | Potential enzyme inhibitor; moderate antibacterial activity |

| N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide | Structure | Antimicrobial, Anticancer | Similar mechanisms; ongoing research on pharmacological effects |

| IMB-0523 (related derivative) | Structure | Antiviral | Significant HBV inhibition; increases intracellular A3G levels |

Q & A

Q. What are the foundational synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide?

Methodology :

- Substitution Reaction : Begin with 3-amino-4-chloronitrobenzene and 3-methylphenol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group via nucleophilic aromatic substitution. This step parallels methods used for analogous amide derivatives .

- Reduction : Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C), ensuring controlled conditions to avoid over-reduction or side reactions .

- Condensation : React the amine intermediate with butanoyl chloride or activated ester derivatives (e.g., using DCC as a coupling agent) to form the amide bond. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern (e.g., integration ratios for chlorophenyl and methylphenoxy groups) and amide bond formation (δ ~7–8 ppm for NH in DMSO-d₆) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₈ClN₂O₂).

- UV-Vis Spectroscopy : Assess π→π* transitions in the aromatic system (λmax ~250–300 nm), useful for purity analysis .

Advanced Research Questions

Q. How can the condensation step be optimized to enhance yield and purity?

Methodology :

- Catalyst Screening : Test coupling agents like EDCI/HOBt versus DCC/DMAP to minimize side products. EDCI/HOBt may improve amide bond formation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with dichloromethane. DMF often enhances reactivity but may require lower temperatures (0–5°C) to suppress hydrolysis .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl stretching (1700–1650 cm⁻¹) and ensure complete conversion.

Q. How can discrepancies in reported biological activity (e.g., apoptosis induction) be resolved?

Methodology :

- Purity Assessment : Conduct HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to rule out impurities. Compare retention times with synthesized standards .

- Assay Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and apoptosis markers (e.g., caspase-3 activation) across studies. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations) .

- Structural Confirmation : Re-examine NMR data for potential tautomerism or conformational isomers affecting bioactivity .

Q. What computational methods validate the compound’s interaction with biological targets?

Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to apoptosis-related proteins (e.g., Bcl-2). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the chlorophenyl moiety.

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.